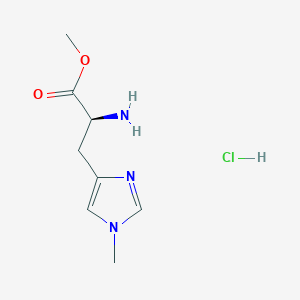![molecular formula C19H10N2O2S2 B6342859 3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one CAS No. 1024270-92-5](/img/structure/B6342859.png)
3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one (TTIP) is a heterocyclic compound with a thienyl ring system. It is a chemical intermediate used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. TTIP has been studied for its potential applications in scientific research and drug development.
Applications De Recherche Scientifique
3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one has been studied for its potential applications in scientific research and drug development. It has been used as a building block in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of other heterocyclic compounds, such as quinolines and imidazolines. Additionally, this compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Mécanisme D'action
The mechanism of action of 3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one is not yet fully understood. It is believed that this compound acts as an inhibitor of acetylcholinesterase, which is involved in the regulation of neurotransmission. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. This compound is thought to interact with the active site of the enzyme, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have a variety of effects on the body. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, this compound has been studied for its potential anti-inflammatory, anti-tumor, and anti-microbial activities.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one has several advantages for use in lab experiments. It is relatively inexpensive and can be synthesized in a variety of ways. Additionally, it can be used as a building block in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. However, there are also some limitations to its use in lab experiments. It is not yet fully understood how this compound interacts with the body, and there is limited information available on its biochemical and physiological effects.
Orientations Futures
There are several potential future directions for 3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one research. First, further research is needed to understand the biochemical and physiological effects of this compound on the body. Additionally, further research is needed to understand the mechanism of action of this compound and how it interacts with the enzyme acetylcholinesterase. Finally, further research is needed to identify potential applications of this compound in drug development and other scientific research areas.
Méthodes De Synthèse
3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one can be synthesized by a variety of methods, including the Ullmann reaction, the Friedel-Crafts acylation, and the Grignard reaction. The Ullmann reaction involves the coupling of two aryl halides to form a biaryl compound. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride to form an acylated aromatic compound. The Grignard reaction involves the reaction of an alkyl halide with a metal to form a Grignard reagent, which can then be used to form a variety of compounds.
Propriétés
IUPAC Name |
1-(thiophene-2-carbonyl)-3-thiophen-2-ylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O2S2/c22-18-12-6-2-1-5-11(12)17-15(18)16(13-7-3-9-24-13)20-21(17)19(23)14-8-4-10-25-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHKPPNLJXKAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=NN3C(=O)C4=CC=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)





![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
